Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone
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Description
Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties . The primary targets of these compounds are often enzymes or receptors involved in these biological processes.
Mode of Action
The mode of action of benzothiazole derivatives can vary depending on the specific derivative and its targets. For instance, some benzothiazole derivatives have been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in inflammation . By inhibiting COX, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.
Biochemical Pathways
The biochemical pathways affected by benzothiazole derivatives can also vary. In the case of anti-tubercular activity, benzothiazole derivatives have been found to inhibit the target DprE1, a crucial enzyme for the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, these compounds can disrupt the synthesis of the bacterial cell wall, leading to the death of the bacteria.
Result of Action
The result of the action of benzothiazole derivatives can include the inhibition of bacterial growth in the case of anti-tubercular activity , or the reduction of inflammation in the case of anti-inflammatory activity . These effects are achieved at the molecular and cellular level through the inhibition of key enzymes or receptors.
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the crystal structure of similar compounds can be influenced by temperature
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(20-22-18-8-4-5-9-19(18)26-20)23-12-10-17(11-13-23)15-25-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCZCJRXWTXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.